Cyanine3 DBCO hexafluorophosphate
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Overview
Description
Cyanine3 DBCO hexafluorophosphate is a fluorescent dye that is widely used in scientific research. It is an azide-reactive probe, which means it can be used to image azide-labeled biomolecules through a copper-free “click-through” reaction . This compound is particularly useful in bioimaging and molecular labeling due to its high fluorescence efficiency and stability.
Preparation Methods
The synthesis of Cyanine3 DBCO hexafluorophosphate involves several steps. The key synthetic route includes the preparation of the cyanine dye core, followed by the attachment of the DBCO (dibenzocyclooctyne) group and the final conversion to the hexafluorophosphate salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Cyanine3 DBCO hexafluorophosphate primarily undergoes substitution reactions, particularly with azide groups. The copper-free “click” reaction is a notable example, where the DBCO group reacts with azides to form stable triazole linkages . Common reagents used in these reactions include azide-labeled biomolecules and various solvents. The major product formed from these reactions is the triazole-linked conjugate, which retains the fluorescent properties of the cyanine dye.
Scientific Research Applications
Cyanine3 DBCO hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in bioimaging to label and visualize biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and devices
Mechanism of Action
The mechanism of action of Cyanine3 DBCO hexafluorophosphate involves its ability to react with azide groups through a copper-free “click” reaction. This reaction forms a stable triazole linkage, which allows the compound to label and image azide-labeled biomolecules. The molecular targets include azide-functionalized proteins, nucleic acids, and other biomolecules. The pathways involved are primarily related to the formation of the triazole linkage and the subsequent fluorescence emission .
Comparison with Similar Compounds
Cyanine3 DBCO hexafluorophosphate is unique due to its high fluorescence efficiency and stability. Similar compounds include other cyanine dyes such as Cyanine5 DBCO hexafluorophosphate and Cyanine7 DBCO hexafluorophosphate. These compounds also undergo similar “click” reactions with azides but differ in their fluorescence properties and applications. This compound is particularly favored for applications requiring high sensitivity and stability .
Properties
Molecular Formula |
C51H57F6N4O2P |
---|---|
Molecular Weight |
903.0 g/mol |
IUPAC Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1 |
InChI Key |
ZCVMVYOXTRZBTA-UHFFFAOYSA-O |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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